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The marine environment is a vast reservoir of unique chemical structures with significant

therapeutic potential. Among these, the psammaplysin family of bromotyrosine-derived

alkaloids, primarily isolated from marine sponges of the order Verongiida, has garnered

substantial attention from the scientific community.[1][2] These compounds are distinguished by

a rare and complex 1,6-dioxa-2-azaspiro[4.6]undecane backbone and exhibit a remarkable

spectrum of biological activities, including potent anticancer, antimalarial, antiviral, and

antibacterial properties.[2][3][4] This technical guide provides an in-depth review of the

psammaplysin family, consolidating current knowledge on their chemical diversity, biological

mechanisms, and synthetic strategies for researchers and drug development professionals.

Chemical Structure and Diversity
The psammaplysin scaffold is composed of two key subunits derived from bromotyrosine: a

highly substituted 8,10-dibromo-4-hydroxy-9-methoxy-1,6-dioxa-2-azaspiro[4.6]undeca-2,7,9-

triene-3-carboxylic acid unit, and a variable bromotyramine fragment, often moloka'iamine.

These two subunits are joined by an amide linkage.

The first members of this class, psammaplysins A and B, were isolated in 1983 from the Red

Sea sponge Psammaplysilla purpurea. Since then, over 44 distinct compounds have been

identified, including related structures classified as ceratinamides, frondoplysins, ceratinadins,

and psammaceratins. The structural diversity within the family arises from variations in the

bromotyramine side chain, including N-methylation, acylation, and the attachment of unique
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moieties like the cyclopentene-dione in psammaplysin E or even the dimerization of two

psammaplysin A units in psammaceratin A.

Table 1: Selected Psammaplysin Derivatives and Structural Features

Compound
Key Structural
Modification

Natural Source (Example)

Psammaplysin A
Core structure with a terminal

primary amine.
Psammaplysilla purpurea

Psammaplysin C N-methylated terminal amine. Aplysinella sp.

Psammaplysin D
Isopentadecanoyl group on the

terminal amine.
Aplysinella sp.

Psammaplysin E
Cyclopentene-dione moiety on

the terminal amine.
Aplysinella sp.

Psammaplysin F N-methylated terminal amine. Aplysinella sp.

Ceratinamide A
N-formyl functionality at the

terminal amine.
Pseudoceratina purpurea

Frondoplysin A
Meroterpene moiety attached

to the terminal amine.
Dysidea frondosa

Psammaceratin A

Dimer of two psammaplysin A

units linked by a succinamide

moiety.

Pseudoceratina arabica

Biosynthesis
The unique spiro[4.6]undecane skeleton of psammaplysins is proposed to originate from the

amino acid 3,5-dibromo-L-tyrosine. The biosynthetic pathway likely proceeds through an

oximino epoxide intermediate. A key step involves a Beckmann-type rearrangement combined

with an epoxide ring-opening to form the characteristic 1,6-dioxa-2-azaspiro[4.6]undecane

core, a divergence from the pathway that forms the related aerothionin family of compounds.
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Proposed Biosynthesis of Psammaplysin Core
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Proposed biosynthetic pathway for the psammaplysin core.

Biological Activities and Mechanisms of Action
The psammaplysin family exhibits a wide array of potent biological activities, making them

attractive candidates for drug discovery. Their effects are primarily cytotoxic, but also include

antimalarial, antiviral, antifouling, and immunosuppressive properties.

Cytotoxic and Anticancer Activity
Many psammaplysin derivatives demonstrate significant growth inhibitory effects against

various human cancer cell lines. For instance, psammaceratin A and psammaplysin A show

potent activity against colon (HCT 116), cervical (HeLa), and breast (MDA-MB-231) cancer

cells, with IC50 values in the low micromolar range.

The mechanism of action for some members of the broader psammaplin class (sulfur-

containing bromotyrosine dimers) has been linked to the inhibition of class I histone

deacetylases (HDACs), particularly HDAC3. Inhibition of HDAC3 by psammaplin A leads to the

activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor

that upregulates the expression of antioxidant enzymes like catalase and Nrf2. This pathway

helps mitigate oxidative stress in neuronal cells, suggesting a neuroprotective role, and

connects HDAC inhibition to PPARγ signaling.
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Psammaplin A Signaling Pathway in Neuroprotection
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Psammaplin A inhibits HDAC3, activating PPARγ and antioxidant gene expression.
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Table 2: Quantitative Biological Activity of Selected Psammaplysins

Compound
Target/Cell
Line

Activity Type Value (µM) Reference

Psammaceratin

A

HCT 116 (Colon

Cancer)
IC50 3.1

MDA-MB-231

(Breast Cancer)
IC50 5.25

Psammaplysin A
HCT 116 (Colon

Cancer)
IC50 5.1

MDA-MB-231

(Breast Cancer)
IC50 3.90

Psammaplysin E KB (Oral Cancer) Cytotoxicity 5 µg/mL

LoVo (Colon

Cancer)
Cytotoxicity 5 µg/mL

19-

hydroxypsamma

plysin E

P. falciparum

(3D7)
IC50 6.4

Frondoplysin A

PTP1B (Protein-

Tyrosine

Phosphatase 1B)

IC50 0.39

Psammaplysin F
S. aureus

(MRSA)
MIC 40-80

Structure-Activity Relationships (SAR)
Preliminary SAR studies indicate that modifications to the terminal amine side chain

significantly impact bioactivity. For example, the N-methyl group in psammaplysin F and the

urea moiety in other derivatives are considered important for their activity. Conversely, high

lipophilicity, such as the long acyl chain in psammaplysin D, can lead to a lack of activity (GI50

> 10 µM). The free terminal amine at position C-20 in psammaplysin F has been shown to be

crucial for its antibacterial activity.
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Experimental Protocols: Isolation and Synthesis
The complex structure and potent bioactivities of psammaplysins have made them formidable

targets for both natural product isolation and total synthesis.

General Isolation and Purification Protocol
The isolation of psammaplysins from sponge biomass typically follows a multi-step extraction

and chromatographic purification process.
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General Isolation Workflow for Psammaplysins
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A typical workflow for the isolation of psammaplysins from marine sponges.
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Methodology:

Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a

solvent mixture, typically methanol (MeOH) and dichloromethane (CH2Cl2). The resulting

solution is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned

with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol

(BuOH), to separate compounds based on polarity. The bioactive fractions (often the EtOAc

and BuOH fractions) are retained.

Initial Chromatography: The active fraction is subjected to Vacuum Liquid Chromatography

(VLC) or Flash Chromatography on silica gel or reversed-phase (C18) silica, using a gradient

solvent system (e.g., hexane to EtOAc or water to MeOH) to yield semi-purified fractions.

Final Purification: Final purification of individual psammaplysin compounds is achieved using

High-Performance Liquid Chromatography (HPLC), typically on a preparative C18 column

with a gradient elution of acetonitrile or methanol in water, often with a trifluoroacetic acid

(TFA) modifier.

Total Synthesis Protocols
The total synthesis of psammaplysins remained an unsolved challenge for nearly 40 years after

their discovery, a testament to the difficulty of constructing the densely functionalized 5/7-

spiroisoxazoline-oxepine core. Recent breakthroughs have established viable synthetic routes.

Two key strategies have emerged: a Henry reaction/Baeyer-Villiger oxidation sequence and a

dipolar cycloaddition approach.

A. Key Protocol: Henry Reaction and Baeyer-Villiger Oxidation (Magauer Group)

This was the first successful total synthesis of psammaplysin A. The core of the strategy was to

build the C7-hydroxylated isoxazoline scaffold first and then expand the attached six-

membered ring into the seven-membered dihydrooxepine.

Step 1: Diastereoselective Henry Reaction/Cyclization:

Objective: To construct the C7-hydroxylated spirocyclic isoxazoline scaffold in one step.
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Methodology: A cyclohexanone-derived aldehyde is reacted with a nitroalkane via a Henry

(nitro-aldol) reaction followed by an intramolecular O-alkylation. Performing the reaction in

acetonitrile at -25 °C is critical for achieving high diastereoselectivity. This avoids the use

of a nitrile oxide cycloaddition which proved problematic for installing the C7 hydroxyl

group.

Step 2: Baeyer-Villiger Ring Expansion:

Objective: To form the seven-membered dihydrooxepine ring.

Methodology: The spirocyclic ketone intermediate is subjected to a regioselective Baeyer-

Villiger oxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are used to

insert an oxygen atom adjacent to the carbonyl, expanding the six-membered ring to a

seven-membered lactone, thereby creating the core dihydrooxepine-spiroisoxazoline

(DOSI) motif.

Step 3: Side-Chain Coupling and Deprotection:

Objective: To attach the bromotyramine side chain and complete the synthesis.

Methodology: The lactone is converted to a carboxylic acid, which is then coupled with the

protected moloka'iamine side chain using standard peptide coupling reagents. A final

deprotection sequence removes protecting groups to furnish psammaplysin A.

B. Key Protocol: Dipolar Cycloaddition (Smith Group)

This approach utilizes a [3+2] dipolar cycloaddition to form the spiroisoxazoline ring, tackling

the challenge of the C7 hydroxyl group by using a novel dipolarophile.

Step 1: Synthesis of Enediol Diether Dipolarophile:

Objective: To create a suitable seven-membered ring precursor for the cycloaddition.

Methodology: A seven-membered lactone is converted to an unusual enediol diether. This

substrate is specifically designed to undergo the subsequent cycloaddition reaction.

Step 2: [3+2] Dipolar Cycloaddition:
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Objective: To construct the 5/7-spiroisoxazoline core.

Methodology: The enediol diether is reacted with a nitrile oxide, generated in situ. This

cycloaddition reaction forms the spirocyclic core of the psammaplysin molecule.

Step 3: Oxidative Functionalization and Side-Chain Coupling:

Objective: To install the remaining functional groups and attach the side chain.

Methodology: A series of carefully controlled oxidative transformations are performed to

install the correct functionality on the spirocycle. The resulting advanced intermediate is

then coupled with various tyramine-derived amines, allowing for a divergent synthesis of

multiple family members, including psammaplysins A, M, O, Q, and ceratinamide A.

Comparative Synthetic Strategies for Psammaplysin Core

Henry/Baeyer-Villiger Route

Dipolar Cycloaddition Route

Simple
Starting

Materials

Diastereoselective
Henry Reaction

Enediol Diether
Synthesis

Baeyer-Villiger
Oxidation

Ring Expansion

DOSI Core
Structure

[3+2]
Cycloaddition

Psammaplysin
Family Members

Side-chain
Coupling

Click to download full resolution via product page

Key strategies for the total synthesis of the psammaplysin core structure.

Conclusion and Future Perspectives
The psammaplysin family of marine natural products represents a structurally unique and

biologically significant class of compounds. Their potent and diverse pharmacological profiles,

particularly their anticancer activities, underscore their value as lead compounds in drug

discovery. The recent breakthroughs in their total synthesis have opened the door for the
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preparation of previously inaccessible family members and the design of novel, simplified, or

more potent analogs. Future research should focus on elucidating the specific molecular

targets for their cytotoxic effects, expanding SAR studies through the synthesis of targeted

libraries, and optimizing their drug-like properties to translate their therapeutic potential into

clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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